1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Overview
Description
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine, also known as hexahydrobenzodiazocine , is a synthetic compound with the following chemical formula: C12H18N2 . It belongs to the class of polycyclic compounds and is commonly used in the fragrance industry . Its structure consists of a hexahydrocyclopentag-2-benzopyran ring system with a strong musk odor.
Synthesis Analysis
The synthesis of this compound involves several methods. One notable approach is through the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α, β-unsaturated ketones, leading to the formation of 2,3,6,7-tetrahydro-1H-1,4-diazepines. Reduction of these compounds with lithium aluminum hydride produces the corresponding saturated heterocycles .
Another synthesis route involves the preparation of indanones from tetralones, followed by cyclodehydration to form the key intermediate, methyl 7-methoxy-1-oxoindan-4-carboxylate. Further reactions lead to the formation of this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N2 , with a molecular weight of approximately 190.28 g/mol . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure in the provided references.
Chemical Reactions Analysis
The compound has been involved in various reactions, including hydrolysis, reduction, and cyclization. For example, the benzazocine-2-carbonitrile precursor was hydrolyzed to the corresponding carboxylic acid, which was further converted into its ethyl and methyl esters. Reduction of these esters led to the formation of 2-aminomethyl-3-benzazocine .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research has focused on the synthesis of hexahydro-1,4-benzodiazocine derivatives using cyclization techniques and the preparation of hexahydro-1 H-1,5-benzodiazonine derivatives (Muchowski, 1971).
- Formation and Rearrangements : There's evidence of rearrangements in pyrimido- and diazepino-indoles leading to the formation of 1,2,3,4,5,6-hexahydro-1,5-benzodiazocines, highlighting a complex interplay of reactions (Cliffe, Heatherington, & White, 1991).
Pharmaceutical Applications
- Calcium-Sensitizing Agents : 5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, a 1,5-benzodiazocine derivative, is identified as a prototype for a novel class of positive inotropic Ca(2+)-sensitizing agents (Herold et al., 1995).
Analytical Chemistry
- Structural Reassignments : Studies have been conducted to reassign structures of compounds initially thought to be benzodiazocines, highlighting the complexity and challenges in accurately characterizing these compounds (Anastasiou, Campi, Fallon, & Jackson, 1993).
Chemical Synthesis and Reactions
- Synthesis of Benzodiazocines : Novel methods have been developed for the synthesis of benzodiazocines, such as the tandem one-pot synthesis of 1,5-benzodiazocine-2-ones (Kulsi, Ghorai, & Chattopadhyay, 2012).
Medicinal Chemistry
- Antitumor Properties : Research on 2-(4-Aminophenyl)benzothiazoles, related to benzodiazocines, suggests their potential as antitumor agents with selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been identified as potential selective opioid analgesics , suggesting that this compound may also interact with opioid receptors.
Pharmacokinetics
Its molecular weight of 16223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6,11-12H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZYBRMESKXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378072 | |
Record name | 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-58-5 | |
Record name | 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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